4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

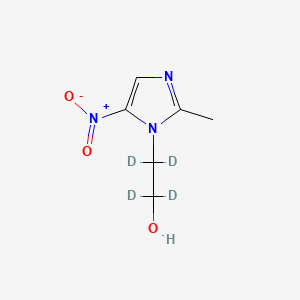

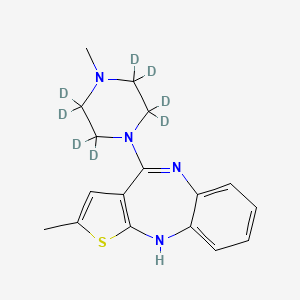

“4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” appears to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-Hydroxy” indicates a hydroxyl group (-OH) attached to the fourth carbon of the benzene ring. The “3,5-di(methoxy-d3)” suggests two methoxy groups (-OCH3) attached to the third and fifth carbons of the benzene ring, with the hydrogen atoms in the methoxy groups replaced by deuterium (D). The “methyl ester” indicates a methyl group (-CH3) attached to the carboxylic acid part of the benzoic acid, forming an ester.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the hydroxyl and methoxy groups onto the benzene ring, followed by the formation of the ester. The replacement of hydrogen with deuterium would likely be one of the final steps, as deuterium is often introduced via an exchange reaction with a deuterated solvent.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various functional groups attached at the specified positions. The presence of the hydroxyl, methoxy, and ester groups would likely result in a highly polar molecule.Chemical Reactions Analysis

As an aromatic compound, “4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” would likely undergo reactions typical of benzene derivatives. These could include electrophilic aromatic substitution reactions, among others. The presence of the ester group also opens up the possibility of reactions such as hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a highly polar molecule, it would likely be soluble in polar solvents. Its melting and boiling points would depend on the specifics of its molecular structure and the strength of the intermolecular forces.Wissenschaftliche Forschungsanwendungen

Synthesis Applications

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester has been utilized in various synthesis processes. For instance, Zha Hui-fang (2011) detailed the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, a related compound, from vanillin, showcasing its utility in complex organic synthesis processes Zha Hui-fang (2011). Similarly, Surajit Sinha, Bhubaneswar Mandal, and S. Chandrasekaran (2000) conducted a study on the selective para metalation of 3-methoxy and 3,5-dimethoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid Sinha, Mandal, & Chandrasekaran (2000).

Structural and Spectroscopic Analysis

M. Bem and colleagues (2018) synthesized novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, providing insights into the structural and spectroscopic properties of related compounds Bem et al. (2018). Milena Jadrijević-Mladar Takač and Dražen Vikić Topić (2004) also conducted FT-IR and NMR spectroscopic studies on salicylic acid derivatives, including 2,4- and 2,5-dihydroxybenzoic acids, which are structurally similar to the compound of interest Takač & Topić (2004).

Biomedical Research

In biomedical research, U. Friedrich et al. (2005) isolated new 4-hydroxy-benzoic acid derivatives from the stems of Piper hispidum, exploring their potential cytotoxicity and suggesting the medicinal relevance of such compounds Friedrich et al. (2005).

Antibacterial and Enzyme Inhibition Studies

S. Rasool and colleagues (2015) investigated the antibacterial and lipoxygenase enzyme inhibition activities of compounds derived from 4-methyl/hydroxy benzoic acids, highlighting the potential antibacterial applications of such derivatives Rasool et al. (2015).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Zukünftige Richtungen

The study and application of “4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” would depend on its properties and potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis.

Eigenschaften

CAS-Nummer |

1182838-09-0 |

|---|---|

Produktname |

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester |

Molekularformel |

C10H6O5D6 |

Molekulargewicht |

218.24 |

Aussehen |

White solid |

Reinheit |

95% by HPLC; 98% atom D |

Verwandte CAS-Nummern |

884-35-5 (unlabelled) |

Synonyme |

Methyl Syringate d3; Methyl 3,5-Dimethoxy-4-hydroxybenzoate d3 |

Tag |

Benzoic Acid Impurities |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.